N,N-dimethyl-4-[(E)-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]prop-1-enyl]aniline
Description
N,N-dimethyl-4-[(E)-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]prop-1-enyl]aniline is a complex organic compound featuring a piperazine ring substituted with a trifluoromethyl group and an aniline moiety
Properties
IUPAC Name |
N,N-dimethyl-4-[(E)-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]prop-1-enyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26F3N3/c1-26(2)20-10-8-18(9-11-20)5-4-12-27-13-15-28(16-14-27)21-7-3-6-19(17-21)22(23,24)25/h3-11,17H,12-16H2,1-2H3/b5-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUUNXYPBZBXBKT-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CCN2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/CN2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N,N-dimethyl-4-[(E)-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]prop-1-enyl]aniline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the piperazine ring: This can be achieved through the reaction of appropriate amines with ethylene diamine under controlled conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Coupling with aniline: The final step involves the coupling of the piperazine derivative with N,N-dimethylaniline under conditions that promote the formation of the desired product.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
N,N-dimethyl-4-[(E)-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]prop-1-enyl]aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the double bond or other reducible groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline moiety, using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N,N-dimethyl-4-[(E)-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]prop-1-enyl]aniline has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its interactions with various biological targets.
Materials Science: The compound’s unique structural features make it a candidate for the development of advanced materials with specific electronic or optical properties.
Biological Studies: Researchers study its effects on biological systems to understand its potential as a drug candidate or its role in biochemical pathways.
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-[(E)-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]prop-1-enyl]aniline involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group and piperazine ring play crucial roles in binding to these targets, modulating their activity and leading to the observed biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar compounds to N,N-dimethyl-4-[(E)-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]prop-1-enyl]aniline include other piperazine derivatives and trifluoromethyl-substituted anilines. These compounds share structural similarities but may differ in their specific functional groups or substitution patterns, leading to variations in their chemical and biological properties. For example:
N,N-dimethylaniline: A simpler compound without the piperazine and trifluoromethyl groups, used primarily as a precursor in dye synthesis.
Trifluoromethyl-substituted piperazines: These compounds may have different substitution patterns on the piperazine ring, affecting their pharmacological profiles.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
